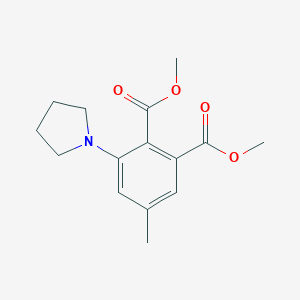
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate (DMPP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that has a molecular formula of C14H17NO4 and a molecular weight of 271.29 g/mol. DMPP is commonly used as a pesticide and has been found to have potential applications in various fields such as agriculture, medicine, and environmental science.
作用機序
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of nitrosomonas bacteria, which are responsible for converting ammonium to nitrite in the soil. This leads to a reduction in the loss of nitrogen from soil and increased crop yields. In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have various biochemical and physiological effects. In agriculture, it can reduce the loss of nitrogen from soil, leading to increased crop yields. In medicine, it can improve cognitive function and inhibit the growth of cancer cells. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive and has low toxicity. However, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has limitations in terms of its solubility in water, which can make it difficult to work with in certain experiments. It also has limited availability, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate. In agriculture, further studies are needed to determine the optimal application rates and timings for Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate to maximize its effectiveness in reducing nitrogen loss from soil. In medicine, further studies are needed to determine the potential applications of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the long-term effects of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate on the environment and human health.
合成法
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can be synthesized using various methods, including the reaction of phthalic anhydride with methylamine and subsequent methylation with dimethyl sulfate. Another method involves the reaction of phthalic anhydride with pyrrolidine followed by methylation with dimethyl sulfate. Both methods have been found to be efficient in producing Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in high yields.
科学的研究の応用
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been found to be an effective nitrification inhibitor that can reduce the loss of nitrogen from soil, leading to increased crop yields. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been studied for its potential to reduce greenhouse gas emissions from agricultural practices.
In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Studies have shown that Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
特性
製品名 |
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
dimethyl 5-methyl-3-pyrrolidin-1-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-10-8-11(14(17)19-2)13(15(18)20-3)12(9-10)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
InChIキー |
IZXXBRMDRGAARS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)C(=O)OC)N2CCCC2 |
正規SMILES |
CC1=CC(=C(C(=C1)N2CCCC2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)


![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
